

Uprosertib (GSK2141795): A Technical Guide on its Anti-Cancer Cell Proliferation Effects

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For Researchers, Scientists, and Drug Development Professionals

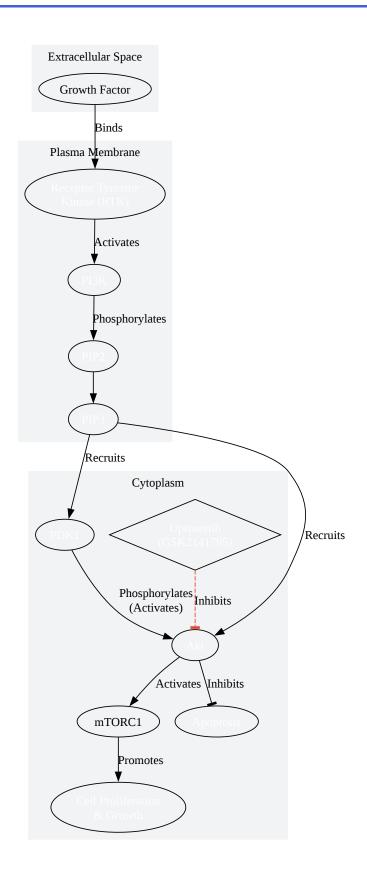
Executive Summary

Uprosertib (also known as GSK2141795) is a potent, orally bioavailable, and selective pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). [1][2][3] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in tumorigenesis, contributing to increased tumor cell proliferation, survival, and resistance to anticancer agents.[1][2] This technical guide provides a comprehensive overview of the effects of Uprosertib on cancer cell proliferation, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that governs cell growth and survival.[4] Uprosertib functions as an ATP-competitive inhibitor of Akt, preventing the phosphorylation of its downstream substrates.[5][6] This blockade of Akt signaling leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][4] The activation of the PI3K/Akt pathway is often associated with resistance to various anticancer agents, positioning Uprosertib as a potential agent to overcome drug resistance.[4]





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Quantitative Data: In Vitro Efficacy of Uprosertib

The potency of Uprosertib has been demonstrated in both cell-free biochemical assays and cell-based proliferation assays across a variety of cancer types.

Table 1: Uprosertib IC50 in Cell-Free Kinase Assays

Target	IC50 (nM)
Akt1	180
Akt2	328
Akt3	38

Data sourced from MedchemExpress and

Selleck Chemicals.[5][7]

Table 2: Uprosertib IC50 Values in Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	IC50 (μM)
BT474	Breast Cancer	Proliferation	0.11
SKOV3	Ovarian Cancer	Proliferation	0.15
LNCaP	Prostate Cancer	Proliferation	0.25
A375	Melanoma	Proliferation	0.30
U87-MG	Glioblastoma	Proliferation	0.18
HCT116	Colorectal Cancer	Proliferation	0.45
PC-3	Prostate Cancer	Proliferation	0.22
OVCAR-3	Ovarian Cancer	Proliferation	0.28
OVCAR8	Ovarian Cancer	SRB Assay	0.24
JVM2	Leukemia	Cell Viability	0.293
Data sourced from BenchChem.[4][8]			

BenchChem.[4][8]



Experimental Protocols Cell Proliferation Assay (MTT Method)

This protocol outlines the measurement of cell proliferation and viability in response to Uprosertib treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

- Cancer cell lines
- Uprosertib (GSK2141795)
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[9]
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well
 in 100 μL of complete medium and allow them to attach overnight.[1][4]
- Compound Treatment: Prepare a stock solution of Uprosertib in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 μM).[4] Treat the cells for 72 hours. Include a vehicle control (DMSO at the same final concentration as the highest Uprosertib treatment).[1][4]
- MTT Incubation: Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][4]

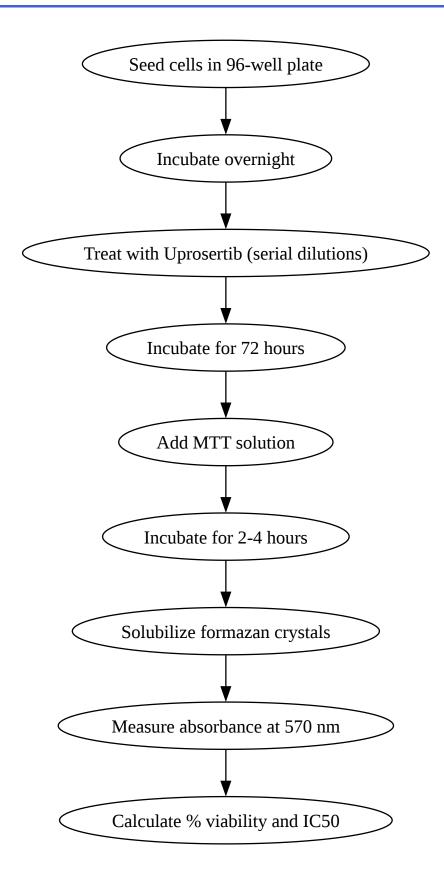
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- Formazan Solubilization: Carefully remove the medium and add 100-150 μL of DMSO to each well to dissolve the formazan crystals.[1][4]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
 [4]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[1][4]





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Western Blot Analysis of Akt Pathway Phosphorylation

This protocol is designed to assess the phosphorylation status of Akt and its downstream targets following treatment with Uprosertib.[8]

Materials:

- Cancer cell lines
- Uprosertib (GSK2141795)
- DMSO
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9))
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with Uprosertib at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

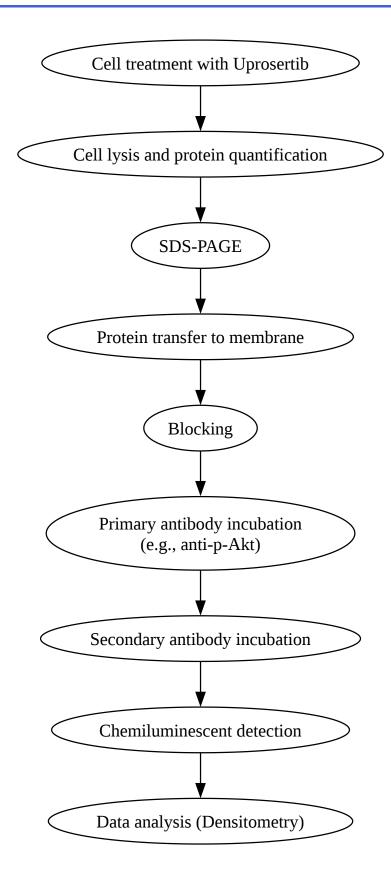
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- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
- Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Perform densitometry to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal.





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Conclusion

Uprosertib is a well-characterized pan-Akt inhibitor with demonstrated potent anti-proliferative effects in a wide range of cancer cell lines.[3][5] Its mechanism of action through the inhibition of the critical PI3K/Akt signaling pathway makes it a valuable tool for cancer research and a promising candidate for clinical development, particularly in tumors with a hyperactivated Akt pathway. The provided quantitative data and detailed experimental protocols serve as a robust foundation for researchers to further investigate the therapeutic potential of Uprosertib and other Akt inhibitors.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Uprosertib | GSK2141795 | Uprosertib | Akt1/2/3 inhibitors | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
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